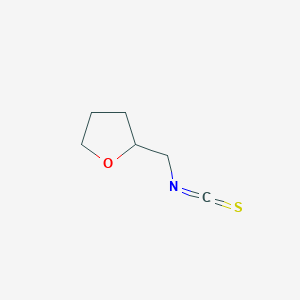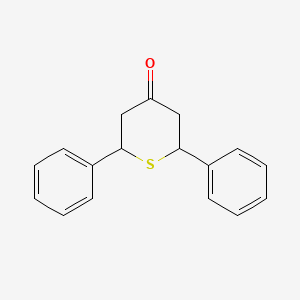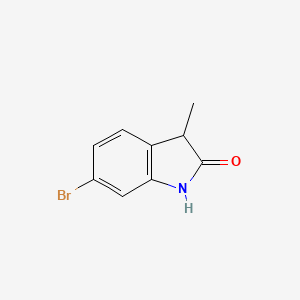
6-Bromo-3-methylindolin-2-one
Overview
Description
6-Bromo-3-methylindolin-2-one is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is solid at room temperature and is known for its applications in various scientific research fields .
Biochemical Analysis
Biochemical Properties
6-Bromo-3-methylindolin-2-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with acetylcholine esterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . The interaction between this compound and acetylcholine esterase involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer’s disease .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. In cancer cell lines, such as human colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23), this compound has demonstrated cytotoxic effects . It influences cell function by inducing apoptosis, a process of programmed cell death, and by disrupting cell signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound has been shown to affect gene expression, leading to the downregulation of genes involved in cell cycle progression and the upregulation of genes associated with apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. At the molecular level, this compound binds to the active site of acetylcholine esterase, inhibiting its enzymatic activity . This binding is facilitated by the bromine atom at the 6-position and the methyl group at the 3-position of the indolin-2-one core, which enhance the compound’s affinity for the enzyme. Additionally, this compound has been shown to induce changes in gene expression, leading to the activation of apoptotic pathways and the inhibition of cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholine esterase activity and persistent induction of apoptosis in cancer cells . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit acetylcholine esterase activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that can influence its biological activity. Enzymes such as CYP1A2 play a crucial role in the metabolism of this compound, affecting its pharmacokinetics and pharmacodynamics . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound has been shown to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it may undergo further metabolism and exert localized effects . These transport and distribution properties are critical for understanding the compound’s pharmacokinetics and for designing effective drug delivery systems.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules and exert its effects . Post-translational modifications, such as phosphorylation, can also affect the subcellular localization and activity of this compound . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and for optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylindolin-2-one typically involves the bromination of 3-methylindolin-2-one. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the indole ring . The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides in solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indolin-2-one derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Bromo-3-methylindolin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylindolin-2-one involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, influencing its binding affinity to biological targets . The indole ring system is known to interact with various receptors and enzymes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Methylindolin-2-one: Lacks the bromine atom, resulting in different chemical and biological properties.
6-Chloro-3-methylindolin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
6-Fluoro-3-methylindolin-2-one: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.
Uniqueness
6-Bromo-3-methylindolin-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming halogen bonds. This makes it a valuable compound for various chemical and biological applications .
Properties
IUPAC Name |
6-bromo-3-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTRLWBSKIYPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=C(C=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299660 | |
| Record name | 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90725-50-1 | |
| Record name | 90725-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

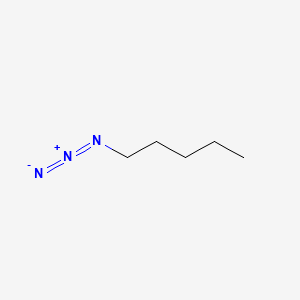
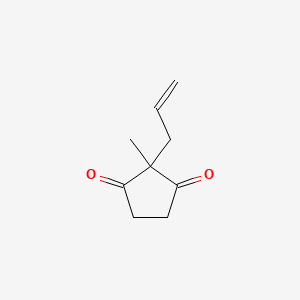





![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)
